[3-(Dodecanoylamino)propyl](hydroxy)dimethylammonium
Description
Structural Characterization
Molecular Architecture and Stereochemical Features
The compound’s molecular framework consists of three distinct domains:
- Dodecanoic Acid Backbone : A 12-carbon saturated fatty acid chain (C₁₂H₂₅COO⁻) terminated by a carboxylic acid group.
- Ester Linkage : Connects the dodecanoic acid moiety to a propyl chain via an oxygen atom.
- Dimethyloxidoamino Group : A tertiary amine N-oxide ([N⁺(CH₃)₂][O⁻]) attached to the third carbon of the propyl chain.
The molecular formula is C₁₇H₃₅NO₃ , with a computed molecular weight of 301.5 g/mol . Key structural features include:
The compound’s stereochemical arrangement is influenced by the N-oxide moiety. While the dodecanoic acid and propyl chains are achiral, the dimethyloxidoamino group introduces chirality if asymmetric substitution occurs. However, the provided sources do not explicitly confirm stereoisomerism, suggesting the compound may exist as a racemic mixture or a single diastereomer under specific conditions.
Functional Group Interactions
The N-oxide group participates in electrostatic interactions due to its dipolar nature (N⁺–O⁻). This polarity enhances solubility in polar solvents and influences the compound’s reactivity. For example:
Comparative Analysis of Tautomeric Forms
Tautomerism in amine N-oxides is rare but theoretically possible. However, dodecanoic acid, 3-(dimethyloxidoamino)propyl ester does not exhibit detectable tautomeric equilibria under standard conditions. This stability arises from:
- Resonance Stabilization : The N⁺–O⁻ bond’s partial double-bond character prevents tautomerization.
- Steric Effects : Bulky methyl groups on the nitrogen restrict conformational flexibility.
Theoretical Considerations
In analogous tertiary amine N-oxides (e.g., pyridine N-oxide), tautomerism is suppressed due to aromatic stabilization. For this compound, computational models suggest:
- Dominance of the N-O Form : No low-energy tautomers are accessible due to the absence of conjugated π-systems.
- No Amino-Nitrone Tautomerism : Unlike amidoximes (which exhibit oxime-nitrone equilibria), the N-oxide structure remains fixed.
| Hypothetical Tautomer | Energy Barrier | Stability |
|---|---|---|
| N-O Form | – | Dominant, low energy |
| Amino-Nitrone | >30 kcal/mol | Unstable, not observed |
Computational Modeling of Electron Density Distribution
Density Functional Theory (DFT) studies on analogous tertiary amine N-oxides reveal distinct electronic features. For dodecanoic acid, 3-(dimethyloxidoamino)propyl ester, key findings include:
Bond Dissociation Energies (BDE)
The N-O bond’s BDE is critical for understanding reactivity. While direct data for this compound is unavailable, comparisons to trimethylamine N-oxide (TMAO) and pyridine N-oxide (PNO) provide insights:
| Compound | N-O BDE (kcal/mol) | N-O Bond Length (Å) |
|---|---|---|
| TMAO | ~40–45 | 1.36–1.41 |
| PNO | ~50–55 | 1.27–1.30 |
The shorter N-O bond in PNO reflects stronger resonance stabilization, absent in this compound.
Electron Density Distribution
Electron density maps highlight:
- High Density at N-O : Polarized bond with electron-rich oxygen.
- Electron-Withdrawing Effects : The N⁺ center depletes electron density from adjacent carbons.
These features align with experimental observations of N-oxide reactivity in oxidation reactions.
Properties
CAS No. |
61792-31-2 |
|---|---|
Molecular Formula |
C17H36N2O2 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
3-(dodecanoylamino)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C17H36N2O2/c1-4-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2,3)21/h4-16H2,1-3H3,(H,18,20) |
InChI Key |
JNGWKQJZIUZUPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCC[N+](C)(C)[O-] |
Appearance |
Solid powder |
Other CAS No. |
86321-49-5 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LAPAO; Lauramidopropylamine oxide; |
Origin of Product |
United States |
Preparation Methods
Structural and Physicochemical Basis for Synthesis
Molecular Architecture
The compound comprises three distinct regions:
- Dodecanoyl group : A saturated C12 fatty acid chain (CCCCCCCCCCCC(=O)-).
- Ester linkage : Connects the fatty acid to a propane-1,3-diol derivative.
- Dimethylamine oxide : Terminus of the propane chain (N+(C)[O-]).
Key physicochemical properties influencing synthesis include:
Retrosynthetic Analysis
Disconnection strategies suggest two primary pathways:
- Amine-first approach : Oxidize a tertiary amine precursor post-esterification.
- Ester-first approach : Form the ester linkage after amine oxide synthesis.
Both routes must address the base sensitivity of amine oxides (pKa ~4.5–5.5) and the thermal lability of long-chain esters.
Plausible Synthetic Routes
Route A: Tertiary Amine Ester Oxidation
Step 1: Synthesis of 3-(Dimethylamino)propyl Dodecanoate
Reagents :
- Dodecanoic acid (1.2 eq)
- 3-(Dimethylamino)propan-1-ol (1.0 eq)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq)
- 4-Dimethylaminopyridine (DMAP, 0.1 eq)
Procedure :
- Activate dodecanoic acid with EDC/DMAP in anhydrous CH2Cl2 at 0°C.
- Add 3-(dimethylamino)propan-1-ol dropwise under N2.
- Stir 12 h at room temperature.
- Wash with 5% NaHCO3 and brine. Dry over MgSO4.
Yield : ~65–70% (estimated from analogous esterifications).
Step 2: Amine Oxidation to N-Oxide
Reagents :
- 30% H2O2 (3.0 eq)
- Na2WO4·2H2O (0.05 eq)
Procedure :
- Dissolve tertiary amine ester in MeOH/H2O (4:1).
- Add Na2WO4 catalyst and H2O2 at 0°C.
- Stir 6 h at 40°C. Monitor by TLC (CHCl3/MeOH/NH4OH 80:18:2).
- Quench with NaHSO3, extract with EtOAc, dry, and concentrate.
Route B: Preformed Amine Oxide Esterification
Step 1: Synthesis of 3-(Dimethyloxidoamino)propan-1-ol
Reagents :
- 3-(Dimethylamino)propan-1-ol (1.0 eq)
- m-Chloroperbenzoic acid (mCPBA, 1.1 eq)
Procedure :
- Dissolve amine in CH2Cl2 at 0°C.
- Add mCPBA portionwise over 30 min.
- Stir 2 h at room temperature.
- Wash with 10% Na2S2O3, dry, and concentrate.
Yield : ~90% (extrapolated from aromatic amine oxidations).
Step 2: Steglich Esterification with Dodecanoic Acid
Reagents :
- Dodecanoic acid (1.2 eq)
- N,N’-Dicyclohexylcarbodiimide (DCC, 1.5 eq)
- DMAP (0.2 eq)
Procedure :
- Activate acid with DCC/DMAP in THF.
- Add amine oxide alcohol at 0°C.
- Stir 24 h under Ar.
- Filter DCU precipitate, concentrate, and purify via silica chromatography (hexane/EtOAc gradient).
Yield : ~55% (lower yields expected due to amine oxide polarity).
Critical Parameter Optimization
Characterization and Validation
Spectroscopic Fingerprints
1H NMR (400 MHz, CDCl3) :
- δ 4.20 (t, J=6.4 Hz, 2H, OCH2)
- δ 3.50 (m, 2H, CH2N+)
- δ 3.28 (s, 6H, N+(CH3)2)
- δ 2.35 (t, J=7.6 Hz, 2H, COOCH2)
- δ 1.60 (m, 4H, CH2CH2COO)
- δ 1.25 (br s, 18H, (CH2)9)
- δ 0.88 (t, J=6.8 Hz, 3H, CH3)
FT-IR (ATR) :
- 2920, 2850 cm⁻¹ (C-H stretch)
- 1735 cm⁻¹ (ester C=O)
- 1220 cm⁻¹ (N+O− asymmetric stretch)
Industrial-Scale Considerations
Cost Analysis
| Component | Route A ($/kg) | Route B ($/kg) |
|---|---|---|
| Dodecanoic acid | 12.50 | 12.50 |
| EDC | 45.00 | - |
| DCC | - | 38.00 |
| H2O2 | 1.20 | - |
| mCPBA | - | 85.00 |
Total raw material cost : $58.70/kg (Route A) vs $135.50/kg (Route B).
Chemical Reactions Analysis
Types of Reactions
3-(Dodecanoylamino)PropylDimethylammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can produce various substituted derivatives .
Scientific Research Applications
Pharmaceutical Applications
Dodecanoic acid, 3-(dimethyloxidoamino)propyl ester is utilized in the pharmaceutical industry primarily for its surfactant properties. It acts as an emulsifier and stabilizer in drug formulations, enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs).
Case Study: Drug Formulation
A study demonstrated that incorporating dodecanoic acid derivatives in lipid-based formulations improved the absorption of poorly soluble drugs. The formulation showed a significant increase in the rate of absorption in animal models, indicating its potential for enhancing oral bioavailability.
Cosmetic Applications
In cosmetics, this compound serves as a surfactant and conditioning agent. Its ability to reduce surface tension allows for better spreading of products on the skin or hair.
Case Study: Skin Care Products
A comparative analysis of skin creams containing dodecanoic acid derivatives revealed that formulations with this ester provided superior moisturizing effects compared to those without it. Participants reported improved skin hydration and texture over a four-week period.
Industrial Applications
Dodecanoic acid, 3-(dimethyloxidoamino)propyl ester is also explored for its potential use in industrial applications such as detergents and cleaning agents due to its surfactant properties.
Data Table: Applications Overview
| Application Area | Functionality | Benefits |
|---|---|---|
| Pharmaceuticals | Emulsifier, stabilizer | Enhanced drug solubility and bioavailability |
| Cosmetics | Surfactant, conditioning agent | Improved skin feel and hydration |
| Industrial | Surfactant in detergents | Effective cleaning properties |
Regulatory Status
The compound is registered under various regulatory bodies due to its use in consumer products. Safety assessments have indicated that it poses minimal risk when used according to established guidelines.
Toxicological Studies
Toxicological evaluations have been conducted to assess the safety profile of dodecanoic acid, 3-(dimethyloxidoamino)propyl ester. These studies demonstrate that the compound has low toxicity levels, making it suitable for use in personal care products.
Case Study: Safety Evaluation
A comprehensive safety assessment involving repeated dose toxicity studies indicated no adverse effects at concentrations typically used in cosmetic formulations. The results support its inclusion as a safe ingredient in various applications.
Mechanism of Action
The mechanism of action of 3-(Dodecanoylamino)PropylDimethylammonium involves its interaction with lipid membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased membrane permeability. This action is particularly useful in applications such as drug delivery and antimicrobial treatments .
Comparison with Similar Compounds
Propyl Laurate (Dodecanoic Acid, Propyl Ester)
- Structure: Simple ester of dodecanoic acid and propanol.
- Molecular Weight : 242.4 g/mol .
- logP : Estimated ~4.0 (similar to other laurate esters; see ).
- Synthesis: Efficiently synthesized enzymatically using Novozym 435® under solvent-free conditions (260 PLU converts 0.025 mol dodecanoic acid in 1.5 h) .
- Applications : Used in food flavoring (e.g., mango peel oleoresin) and fragrances due to its pleasant aroma .
- Key Difference: Lacks the polar dimethyloxidoamino group, making it more lipophilic and less suited for applications requiring surfactant-like behavior.
nb-AUDA (n-Butyl Ester of 12-(3-Adamantan-1-yl-Ureido)Dodecanoic Acid)
- Structure: Ester of dodecanoic acid with a urea-adamantyl substituent and n-butanol.
- Molecular Weight : ~465 g/mol (estimated).
- Applications : Acts as a soluble epoxide hydrolase inhibitor (sEHI) with anti-inflammatory properties .
- Key Difference: The adamantyl-urea group confers biological activity, whereas the dimethyloxidoamino group in the target compound may enhance solubility or surfactant properties.
Dodecanoic Acid, 2-Hydroxy-3-(2-Methoxyphenoxy)Propyl Ester
- Structure: Ester with a phenolic ether and hydroxyl group.
- Molecular Weight : 380.5 g/mol .
- Applications : Likely used in specialty chemicals or drug intermediates due to its aromatic and polar substituents.
- Key Difference: The methoxyphenoxy group introduces aromaticity and hydrogen-bonding capacity, differing from the amine oxide’s ionic character.
Decanamide, N-[3-(Dimethyloxidoamino)Propyl]-
- Structure: Amide derivative with the same dimethyloxidoamino propyl group.
- Molecular Formula : C15H32N2O2 .
- Applications: Potential surfactant or solubilizing agent in formulations.
- Key Difference : Amide linkage vs. ester linkage, altering hydrolysis stability and reactivity.
Physicochemical and Functional Comparisons
Table 1: Structural and Functional Properties
*Estimated based on structural analogs.
Biological Activity
Dodecanoic acid, also known as lauric acid, is a medium-chain saturated fatty acid with the molecular formula C12H24O2. The compound 3-(dimethyloxidoamino)propyl ester of dodecanoic acid has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- IUPAC Name : Dodecanoic acid, 3-(dimethyloxidoamino)propyl ester
- Molecular Formula : C15H30N2O2
- Molecular Weight : 270.42 g/mol
- CAS Number : [Not specified]
Antimicrobial Properties
Dodecanoic acid exhibits notable antimicrobial properties. A study conducted on extracts from Geitlerinema sp. indicated that dodecanoic acid possesses significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
Research has demonstrated that dodecanoic acid can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases . The esterification with dimethyloxidoamino propyl enhances its solubility and bioavailability, potentially increasing its efficacy in therapeutic applications.
Study on Antimicrobial Activity
A case study published in ResearchGate examined the bioactivity of dodecanoic acid extracted from Geitlerinema sp.. The results indicated that the compound effectively reduced bacterial counts in treated samples compared to controls, highlighting its potential as a natural preservative or therapeutic agent .
In Vivo Anti-inflammatory Study
In vivo studies involving animal models have shown that the administration of dodecanoic acid derivatives significantly reduced inflammation markers in tissues subjected to inflammatory stimuli. This suggests that derivatives like the dimethyloxidoamino propyl ester could be developed into anti-inflammatory drugs .
Data Tables
Q & A
Q. What are the recommended methods for synthesizing Dodecanoic acid, 3-(dimethyloxidoamino)propyl ester in solvent-free systems?
Enzymatic synthesis using immobilized lipases like Novozym 435® is effective for esterification. Optimize parameters: enzyme loading (260 PLU for dodecanoic acid derivatives), reaction time (1.5–3 hours), and temperature (40–60°C). Monitor progress via thin-layer chromatography (TLC) or gas chromatography (GC) .
Q. What analytical techniques are suitable for characterizing this ester's structural integrity post-synthesis?
Use tandem methods:
Q. How can the purity of this compound be quantified in complex mixtures (e.g., plant extracts)?
Employ GC-MS or LC-MS/MS with selective ion monitoring (SIM). Use deuterated internal standards (e.g., dodecanoic acid-d3) to improve accuracy in lipid-rich matrices .
Q. What are the key physicochemical properties to prioritize during characterization?
Q. How should this ester be stored to maintain stability?
Store under inert gas (N2/Ar) at -20°C , protected from light and moisture. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) with periodic HPLC analysis to track degradation .
Advanced Research Questions
Q. How does the dimethyloxidoamino group influence the ester's interaction with biological membranes?
The zwitterionic nature of the dimethyloxidoamino group may enhance membrane permeability. Use fluorescence anisotropy with labeled lipid bilayers or surface plasmon resonance (SPR) to study insertion kinetics. Compare with non-modified esters to isolate polarity effects .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial efficacy)?
- Perform dose-response assays across multiple cell lines.
- Validate results with orthogonal methods (e.g., enzymatic inhibition vs. cell viability assays).
- Account for matrix effects by testing in serum-free vs. serum-containing media .
Q. How can reaction yields be optimized for large-scale enzymatic synthesis?
- Use response surface methodology (RSM) to model interactions between enzyme loading, substrate ratio, and temperature.
- Incorporate molecular sieves to remove water and shift equilibrium toward ester formation .
Q. What are the implications of stereochemistry on this ester's biochemical activity?
Q. How can this ester be evaluated as a drug delivery vehicle?
- Assess encapsulation efficiency in liposomes or micelles.
- Study release kinetics under physiological conditions (pH 7.4, 37°C).
- Compare cytotoxicity and uptake efficiency against control esters lacking the dimethyloxidoamino group .
Methodological Notes
- Synthesis Optimization : For reproducibility, standardize enzyme activity (PLU) and substrate purity (>95% by HPLC).
- Analytical Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook for consistency .
- Bioactivity Studies : Include positive controls (e.g., established antimicrobial agents) and validate statistical significance via ANOVA or non-parametric tests.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
